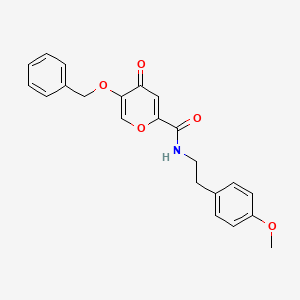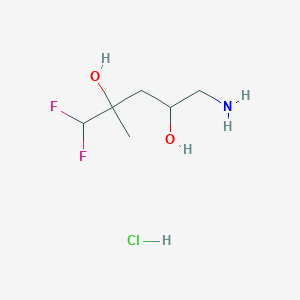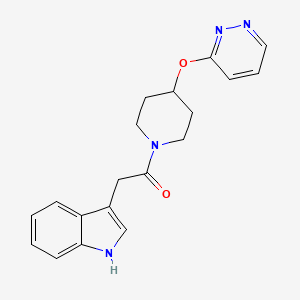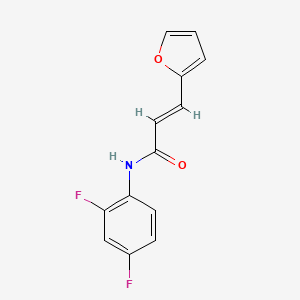![molecular formula C13H22N2O3 B2927770 Tert-Butyl Hexahydro-1H-3A,7-Epoxypyrrolo[3,4-C]Azepine-5(4H)-Carboxylate CAS No. 1250998-27-6](/img/structure/B2927770.png)
Tert-Butyl Hexahydro-1H-3A,7-Epoxypyrrolo[3,4-C]Azepine-5(4H)-Carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Tert-Butyl Hexahydro-1H-3A,7-Epoxypyrrolo[3,4-C]Azepine-5(4H)-Carboxylate” is an organic compound. The “tert-butyl” part refers to a butyl group (a four-carbon alkyl radical) in which the primary carbon atom is bonded to three other carbon atoms . The “hexahydro” part suggests the presence of a six-membered ring in the molecule. The “epoxypyrrolo[3,4-c]azepine” part indicates the presence of an azepine (a seven-membered ring containing one nitrogen atom) and an epoxide (a three-membered ring containing one oxygen atom). The “carboxylate” part refers to a carboxylic acid ester group .
Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a seven-membered azepine ring and a three-membered epoxide ring, as well as a four-carbon tert-butyl group and a carboxylate group . The exact arrangement of these groups within the molecule would depend on the specific synthesis pathway used.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Some general predictions can be made based on the groups present in this compound. For example, the presence of the tert-butyl group might make the compound more hydrophobic, while the carboxylate group could potentially allow for some degree of solubility in water .Applications De Recherche Scientifique
Synthetic Organic Chemistry Applications
"Tert-Butyl phenylazocarboxylates," which share structural motifs with the specified compound, are highlighted for their versatility as building blocks in synthetic organic chemistry. They enable nucleophilic substitutions and radical reactions, including oxygenation, halogenation, and arylation, under mild conditions (Jasch, Höfling, & Heinrich, 2012).
Nucleophilic Substitutions and Radical Reactions
Studies illustrate the compound's utility in nucleophilic substitutions and radical reactions. For instance, "Demethoxycarbonylation" reactions involving similar compounds demonstrate the formation of azepines through nucleophilic substitutions, revealing its potential in creating diverse chemical structures (Satake et al., 1994; Satake et al., 1991).
Development of Novel Molecular Scaffolds
Research into the synthesis and characterization of azepines and their analogs underscores the compound's role in the development of novel molecular scaffolds. These scaffolds are crucial for the synthesis of glutamic acid analogs and other bioactive molecules, highlighting its significance in medicinal chemistry and drug development (Hart & Rapoport, 1999; Weitz et al., 1997).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 11-oxa-3,9-diazatricyclo[5.3.1.01,5]undecane-9-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-12(2,3)18-11(16)15-6-10-4-9-5-14-7-13(9,8-15)17-10/h9-10,14H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEWRXWYSXKVEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC3CNCC3(C1)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![16-(3-Methylbutyl)-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2927689.png)

![2-(2,4-dichlorophenyl)-N-[3-[(2-fluorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B2927693.png)
![2-[(4-Chlorophenyl)amino]-6-oxo-4-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B2927695.png)
![3-(4-chlorophenyl)-9-(3-(2-oxopyrrolidin-1-yl)propyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2927697.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2927700.png)
![4-(4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2927701.png)
![2-(4-Ethoxyphenyl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2927702.png)



![(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/no-structure.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2927710.png)